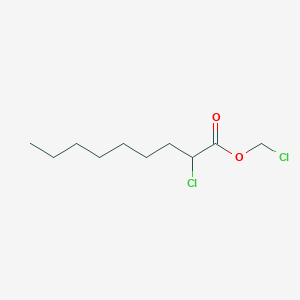Chloromethyl 2-chlorononanoate
CAS No.: 80418-71-9
Cat. No.: VC19319506
Molecular Formula: C10H18Cl2O2
Molecular Weight: 241.15 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 80418-71-9 |
|---|---|
| Molecular Formula | C10H18Cl2O2 |
| Molecular Weight | 241.15 g/mol |
| IUPAC Name | chloromethyl 2-chlorononanoate |
| Standard InChI | InChI=1S/C10H18Cl2O2/c1-2-3-4-5-6-7-9(12)10(13)14-8-11/h9H,2-8H2,1H3 |
| Standard InChI Key | ZFVRVFPFKKNKCD-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCCCC(C(=O)OCCl)Cl |
Introduction
Structural and Molecular Characteristics
Chemical Identity and Nomenclature
Chloromethyl 2-chlorononanoate is systematically named as the chloromethyl ester of 2-chlorononanoic acid. Its IUPAC name, chloromethyl 2-chlorononanoate, reflects the substitution pattern: a chloromethyl group (-CH₂Cl) esterified to the carboxylate group of 2-chlorononanoic acid . The compound’s canonical SMILES string, CCCCCCCC(C(=O)OCCl)Cl, encodes its branched structure, featuring a nine-carbon chain with chlorine atoms at the second carbon and the ester oxygen.
Table 1: Molecular descriptors of chloromethyl 2-chlorononanoate
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₁₀H₁₈Cl₂O₂ | |
| Molecular weight | 241.155 g/mol | |
| Exact mass | 240.068 Da | |
| PSA | 26.30 Ų | |
| LogP | 3.693 | |
| InChIKey | ZFVRVFPFKKNKCD-UHFFFAOYSA-N |
The compound’s relatively high LogP value (3.693) indicates significant hydrophobicity, suggesting preferential partitioning into organic phases . This property aligns with its applications in non-polar reaction media.
Spectroscopic and Chromatographic Signatures
Gas chromatography (GC) studies using non-polar SE-30 columns reveal Kovats retention indices (RI) of 1508, 1501, and 1509 at 140°C, 160°C, and 180°C, respectively . These values, consistent across temperatures, reflect the compound’s moderate volatility and stability under isothermal conditions . Mass spectral data from the NIST Chemistry WebBook further corroborate its fragmentation patterns, though detailed spectra remain unpublished .
Synthesis and Manufacturing
Chloromethylation Reaction Pathways
The synthesis of chloromethyl 2-chlorononanoate typically involves chloromethylation of 2-chlorononanoic acid derivatives. A standard protocol employs chloromethyl methyl ether (ClCH₂OCH₃) in the presence of Lewis acid catalysts such as zinc chloride (ZnCl₂) or aluminum chloride (AlCl₃). The reaction proceeds via electrophilic substitution, where the chloromethyl group replaces the hydroxyl group of the carboxylic acid.
Table 2: Key reaction parameters for synthesis
| Parameter | Value | Catalyst |
|---|---|---|
| Starting material | 2-Chlorononanoic acid | ZnCl₂/AlCl₃ |
| Solvent | Dichloromethane | - |
| Temperature | 0–25°C | - |
| Yield | Not reported | - |
Despite the lack of yield data, the method’s prevalence in industrial settings underscores its reliability for producing gram-to-kilogram quantities.
Purification and Quality Control
Post-synthesis purification often involves fractional distillation or column chromatography, though specific details are scarce. Analytical GC with flame ionization detection (FID) or mass spectrometry (MS) is recommended for verifying purity, given the compound’s well-defined retention behavior .
Physicochemical Properties
Thermodynamic Stability
Computational studies using Joback’s group contribution method estimate key thermodynamic parameters:
Table 3: Calculated thermodynamic properties
| Property | Value | Unit |
|---|---|---|
| ΔfG° (formation) | -226.90 | kJ/mol |
| ΔfH° (gas phase) | -531.29 | kJ/mol |
| ΔfusH° (fusion) | 29.31 | kJ/mol |
| ΔvapH° (vaporization) | 55.39 | kJ/mol |
| Tboil | 578.91 | K |
| Tc (critical temp.) | 764.42 | K |
The negative Gibbs free energy of formation (ΔfG° = -226.90 kJ/mol) suggests spontaneous formation under standard conditions, while the high critical temperature (764.42 K) indicates thermal stability .
Transport Properties
Viscosity calculations reveal a temperature-dependent decrease, from 0.0032066 Pa·s at 319.46 K to 0.0001937 Pa·s at 578.91 K . This trend aligns with Arrhenius behavior, typical of organic liquids.
Table 4: Viscosity (η) at varying temperatures
| Temperature (K) | Viscosity (Pa·s) |
|---|---|
| 319.46 | 0.0032066 |
| 362.70 | 0.0015197 |
| 405.94 | 0.0008444 |
| 449.19 | 0.0005254 |
| 492.43 | 0.0003553 |
| 535.67 | 0.0002560 |
| 578.91 | 0.0001937 |
Applications in Organic Synthesis
Nucleophilic Substitution Reactions
The chloromethyl group’s electrophilic carbon enables facile nucleophilic substitutions, making the compound a versatile intermediate. For example, reaction with amines yields secondary amines, while alkoxide nucleophiles produce ether derivatives. These transformations are pivotal in synthesizing agrochemicals and pharmaceuticals, though specific case studies remain unpublished.
Polymer Chemistry
Chloromethyl 2-chlorononanoate may serve as a crosslinking agent in polymer networks, where its dual chlorine atoms facilitate covalent bonding with nucleophilic monomers. Potential applications include epoxy resins and polyurethanes, though experimental validation is needed.
Chromatographic Behavior and Analytical Methods
Gas Chromatography Profiles
Kovats retention indices (RI) on SE-30 columns exhibit minimal variation across temperatures (140–180°C), averaging 1506 ± 4 . This consistency aids in compound identification during analytical screening.
Table 5: Kovats RI values under isothermal conditions
| Temperature (°C) | Retention Index (I) |
|---|---|
| 140 | 1508 |
| 160 | 1501 |
| 180 | 1509 |
Mass Spectrometric Fragmentation
Electron ionization (EI) mass spectra likely feature fragments corresponding to [M-Cl]⁺ (m/z 206) and [C₈H₁₅ClO₂]⁺ (m/z 178), though explicit data are unavailable .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume